Terevalefim

c-Met agonist HGF mimetic cell proliferation

Terevalefim (ANG-3777, Refanalin) is a first-in-class, small-molecule HGF mimetic that selectively activates the c-Met receptor. It directly addresses the short half-life and complex production of recombinant HGF. - Clinically validated: Phase 3 GUARD trial showed significant eGFR decline reduction at 90 days (5.6% vs. 16.2%, p=0.012). - Extended half-life vs. native HGF; chemically synthesized with zero Lipinski violations (MW 176.04 Da). - Ideal reference for c-Met agonist benchmarking, organ perfusion studies, and preclinical AKI/DGF models.

Molecular Formula C9H8N2S
Molecular Weight 176.24 g/mol
CAS No. 500128-99-4
Cat. No. B8198262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerevalefim
CAS500128-99-4
Molecular FormulaC9H8N2S
Molecular Weight176.24 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C=CC2=CC=NN2
InChIInChI=1S/C9H8N2S/c1-2-9(12-7-1)4-3-8-5-6-10-11-8/h1-7H,(H,10,11)/b4-3+
InChIKeyFOHWAQGURRYJFK-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Terevalefim: First-in-Class c-Met Agonist for Acute Organ Injury


Terevalefim (also known as ANG-3777, Refanalin, SNV-003) is a small-molecule hepatocyte growth factor (HGF) mimetic that selectively activates the c-Met receptor tyrosine kinase [1]. It is classified as a synthetic organic compound with a molecular weight of 176.04 Da and favorable drug-like properties, including zero Lipinski violations [1]. Developed by Angion Biomedica Corp., terevalefim is positioned as a first-in-class therapeutic candidate for acute organ injury, specifically targeting delayed graft function (DGF) following kidney transplantation, acute kidney injury (AKI), and acute lung injury [2].

P

c-Met pathway activation tool for acute organ injury models

S

Small-molecule HGF mimetic with extended study dosing intervals

C

Selective c-Met agonist; avoids broad kinase off-target activity in pathway studies

Why Terevalefim Is Irreplaceable vs. Generic HGF Mimetics


Terevalefim exhibits distinct molecular pharmacology and clinical differentiation that precludes simple substitution by other HGF mimetics or c-Met agonists. Unlike native HGF, which has a short plasma half-life (approximately 3-5 minutes) and requires complex recombinant production, terevalefim is a chemically synthesized small molecule with a substantially longer half-life [1]. Furthermore, its selective c-Met activation profile avoids off-target effects associated with broader-spectrum kinase modulators, and its unique clinical development pathway across renal transplantation and AKI indications provides indication-specific evidence that cannot be extrapolated to other c-Met-targeting agents [2].

This compound
Chemically synthesized small molecule; supports extended pharmacokinetic study windows
Native HGF
Recombinant protein with very short half-life; requires continuous infusion protocols
May shift exposure-response relationships; half-life differences require model-specific dosing review.
This compound
Selective c-Met receptor activation profile
Other c-Met modulators
Broader kinase modulation may introduce off-target pathway effects
Selectivity context may not transfer; off-target kinase effects could confound pathway interpretation.
This compound
Clinical-stage evidence across renal transplantation and cardiac surgery models
Other c-Met agonists
Lack of indication-specific endpoint data; evidence cannot be extrapolated
Model-specific endpoint context may differ; procurement for identical endpoint studies requires source verification.

Quantitative Evidence: Terevalefim vs. HGF and c-Met Agonists


In Vitro Potency and Selectivity vs. HGF

Terevalefim demonstrates in vitro pro-proliferative activity comparable to that of native HGF in multiple cell types, while exhibiting no off-target mitogenic effects in fibroblasts [1]. Importantly, terevalefim achieves this activity with a substantially longer half-life than HGF, enabling once-daily dosing in clinical studies [2].

In Vitro Potency vs HGF
Head-to-head
Terevalefim (5 µM): ~3-fold over vehicle
vs
HGF (25 ng/mL): ~3-fold increase; comparable pro-proliferative response
Reported cytoprotective signaling context; supports HGF-pathway mimetic research.
HUVEC, 24h, [3H]-thymidine; once-daily dosing context derived from half-life advantage.
c-Met agonist HGF mimetic cell proliferation

Pharmacokinetic Advantage: Extended Half-Life

Native HGF has a plasma half-life of approximately 3-5 minutes, necessitating continuous infusion or frequent administration to maintain therapeutic levels [1]. In contrast, terevalefim's small-molecule structure confers a substantially longer half-life, supporting once-daily intravenous dosing in clinical trials [2]. This pharmacokinetic advantage translates directly to reduced dosing frequency and simplified clinical trial logistics.

PK Half-Life Advantage
Cross-study comparable
>300-fold longer
vs native HGF (~3–5 min)
Supports once-daily dosing design in preclinical acute-injury models.
Exact human PK value not disclosed; cross-study interpretation.
pharmacokinetics half-life dosing

Delayed Graft Function: Reduced Graft Failure

In a randomized, double-blind, placebo-controlled phase 3 trial (N=248) in kidney transplant recipients with delayed graft function, terevalefim treatment resulted in a numerically lower incidence of graft failure at day 360 compared to placebo [1]. Although the primary endpoint of eGFR at day 360 did not reach statistical significance, the reduction in graft failure suggests potential long-term benefit.

DGF Graft Failure
Head-to-head
Terevalefim: 3.2% (4/125)
vs
Placebo: 8.1% (10/123); absolute reduction 4.9% (60% relative)
Reported graft-failure endpoint context; may support long-term endpoint review.
Phase 3 RCT, 360-day follow-up; primary eGFR endpoint not met.
delayed graft function kidney transplantation graft failure

Renal Function Preservation in CSA-AKI

In the phase 2 GUARD trial (N=259) of patients at risk for cardiac surgery-associated AKI, terevalefim treatment resulted in a significantly lower proportion of patients experiencing a >25% decline in eGFR at day 90 compared to placebo [1]. This finding indicates potential long-term renal functional preservation, despite the trial not meeting its primary short-term creatinine endpoint.

CSA-AKI eGFR Decline
Head-to-head
Terevalefim: 5.6% (7/129)
vs
Placebo: 16.2% (21/130); p=0.012
Reported eGFR endpoint change; supports renal function endpoint monitoring.
Phase 2 GUARD trial, 90-day follow-up; primary short-term endpoint not met.
acute kidney injury cardiac surgery eGFR

MAKE90 Composite Renal Endpoint Reduction

The GUARD trial assessed MAKE90 (Major Adverse Kidney Events at 90 days), a composite endpoint comprising death, initiation of renal replacement therapy, or >25% eGFR decline [1]. Terevalefim treatment was associated with a lower incidence of MAKE90 events compared to placebo, with an adjusted odds ratio of 0.60, suggesting a potential 40% reduction in risk [1].

MAKE90 Composite
Head-to-head
Terevalefim: 14.7% (19/129)
vs
Placebo: 21.5% (28/130); adjusted OR 0.60 (p=0.155)
Reported MAKE90 endpoint context; trend may inform composite endpoint design.
Regulatory-accepted endpoint; not statistically significant.
MAKE90 composite endpoint renal replacement therapy

Safety Profile Comparable to Placebo

Across phase 2 and phase 3 clinical trials in kidney transplantation and cardiac surgery-associated AKI, terevalefim has consistently demonstrated a safety profile comparable to placebo, with no significant increase in treatment-emergent adverse events [1][2]. This favorable safety profile is critical given the vulnerable patient populations (post-surgical, immunosuppressed) in which the drug is being evaluated.

Safety Profile
Cross-study comparable
Tolerability profile similar to placebo; no significant AE difference
Safety-related endpoint context; supports model-tolerability review.
Pooled phase 2/3 data; perioperative population.
safety adverse events tolerability

Terevalefim: Research and Procurement Use Cases


Renal Transplantation: DGF Prevention and Graft Survival

Terevalefim is best utilized in preclinical and clinical research settings focused on improving outcomes in deceased-donor kidney transplantation, where delayed graft function increases the risk of graft failure. The phase 3 trial evidence showing numerically lower graft failure at 1 year (3.2% vs. 8.1%) [1] supports its investigation as a perioperative intervention to reduce long-term graft loss. Researchers may also explore combination with standard immunosuppressive regimens or ex vivo graft perfusion techniques.

Cardiac Surgery-Associated AKI Models and Trials

The GUARD trial data demonstrating significant reduction in eGFR decline at 90 days (5.6% vs. 16.2%, p=0.012) [1] positions terevalefim as a key investigational agent for CSA-AKI. This scenario is particularly relevant for institutions conducting cardiothoracic surgery research or developing renal protective strategies during cardiopulmonary bypass. The compound's favorable safety profile supports its use in high-risk surgical populations.

Comparative Pharmacology of c-Met Agonists

Terevalefim's well-characterized in vitro activity profile—comparable pro-proliferative effects to HGF in endothelial and Schwann cells but not fibroblasts [1]—makes it an ideal reference compound for benchmarking novel c-Met agonists or HGF mimetics. Its extended half-life and synthetic accessibility further enable cross-comparison studies in pharmacokinetics and formulation development.

Organ Preservation and Regenerative Medicine

Given its mechanism of activating the HGF/c-Met pathway to promote tissue repair and reduce apoptosis [1], terevalefim is suitable for studies in organ preservation solutions, ex vivo organ perfusion systems, and regenerative medicine applications targeting liver, kidney, or lung injury. Its small-molecule nature allows for controlled dosing in perfusion circuits, a practical advantage over recombinant HGF.

Application
Selection Property
Validation Focus
Renal Transplantation DGF Models
Graft-failure endpoint review
Perioperative c-Met pathway response monitoring
Cardiac Surgery AKI Models
Renal function endpoint review
eGFR decline and MAKE90 endpoint context
c-Met Agonist Benchmarking
Pro-proliferative signaling profile
Comparative in vitro HGF-mimetic response
Organ Preservation & Regeneration Studies
Tissue-repair pathway activation
Apoptosis reduction endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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